molecular formula C11H11F4NO B4965612 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide

2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide

Cat. No. B4965612
M. Wt: 249.20 g/mol
InChI Key: WBRNXKMOVUUDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide, also known as TFEPA, is a fluorinated amide compound that has been widely used in scientific research. TFEPA has unique properties that make it an ideal compound for studying various biological processes.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide is not fully understood. However, it is believed that 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide interacts with hydrophobic regions of proteins, which can disrupt protein-protein interactions and stabilize proteins.
Biochemical and Physiological Effects
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has been shown to have various biochemical and physiological effects. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can induce conformational changes in proteins, which can affect their activity. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can also affect the structure and function of cell membranes. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has several advantages for lab experiments. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide is a stable compound that can be easily synthesized and purified. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can be used in a wide range of concentrations, which makes it useful for studying different biological processes. However, 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide also has some limitations. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can be toxic at high concentrations, which can limit its use in certain experiments. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can also interact with other compounds, which can affect its activity.

Future Directions

There are several future directions for the study of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide. One direction is the development of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide-based drugs. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions. Another direction is the study of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide in combination with other compounds. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has been shown to interact with other compounds, which can affect its activity. Studying the interactions between 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide and other compounds can provide insights into the mechanisms of action of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide. Finally, the study of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide in different biological systems can provide insights into its potential applications in various fields.

Synthesis Methods

2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can be synthesized through a multistep process. The first step involves the reaction of 2-phenylethylamine with 2,2,3,3-tetrafluoropropionyl chloride to form 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propionamide. The second step involves the reaction of the propionamide with acetic anhydride to form 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide. The purity of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can be improved through recrystallization.

Scientific Research Applications

2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has been used in various scientific research applications. One of the main applications of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide is in the study of protein-protein interactions. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has been shown to disrupt protein-protein interactions, which can be useful in identifying potential drug targets. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has also been used in the study of protein folding and stability. 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can stabilize proteins and prevent their denaturation, which can be useful in the development of protein-based drugs.

properties

IUPAC Name

2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO/c12-9(13)11(14,15)10(17)16-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRNXKMOVUUDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide

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